molecular formula C10H10F3NO B15238257 (1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine

(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine

Cat. No.: B15238257
M. Wt: 217.19 g/mol
InChI Key: FJVOODMDPVTHGQ-VIFPVBQESA-N
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Description

(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often include the formation of electron donor-acceptor complexes and single electron transfer reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to optimize the production process. The specific methods used in industrial settings are often proprietary and tailored to the requirements of the end product.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts desirable properties such as increased stability and lipophilicity.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of (1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Uniqueness: (1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine is unique due to its specific combination of a trifluoromethoxy group and a prop-2-enylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

(1S)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3NO/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h2-6,9H,1,14H2/t9-/m0/s1

InChI Key

FJVOODMDPVTHGQ-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N

Canonical SMILES

C=CC(C1=CC(=CC=C1)OC(F)(F)F)N

Origin of Product

United States

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